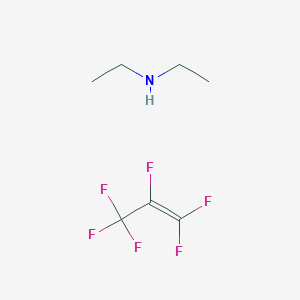

Hexafluoropropene Diethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexafluoropropene Diethylamine is a useful research compound. Its molecular formula is C7H11F6N and its molecular weight is 223.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorination Reactions

Hexafluoropropene diethylamine serves as a potent fluorinating reagent in organic synthesis:

- Conversion of Alcohols : It facilitates the conversion of alcohols into alkyl fluorides, which is essential for synthesizing various fluorinated compounds .

- Formation of Acyl Fluorides : The compound can convert carboxylic acids into acyl fluorides, expanding the toolbox for chemists working with reactive intermediates .

Synthesis of Fluorinated Amides

A notable application is in the synthesis of α-fluoro-α-(trifluoromethyl)-γ,δ-unsaturated amides from allylic alcohols. This reaction showcases the compound's ability to create complex fluorinated structures that are valuable in pharmaceuticals and agrochemicals .

Iminium Salts Formation

This compound is also utilized in the formation of iminium phosphate salts from phosphanes and phosphoranes. This reaction type is crucial for developing new catalysts and intermediates in organic synthesis .

Novel Reaction Mechanisms

Research has demonstrated that this compound can engage in unique reaction mechanisms that yield high-value products:

- Study by Ogu et al. (1998) : This study explored the novel reaction pathways involving this compound and allylic alcohols, leading to the formation of specialized amides that exhibit unique properties beneficial for pharmaceutical applications .

- Keßler et al. (2021) : The authors highlighted the utility of this compound in synthesizing iminium salts, emphasizing its role in advancing fluorination chemistry .

Data Table: Applications Summary

Análisis De Reacciones Químicas

Activation by Lewis Acids and Formation of Fluoroiminium Salts

HFP-DA undergoes activation via Lewis acids (e.g., BF₃·OEt₂ or AlCl₃), shifting the equilibrium to form electrophilic fluoroiminium salts. These intermediates exhibit reactivity akin to acylium ions, enabling diverse electrophilic substitutions .

Key Steps:

-

Activation Mechanism :

HFP-DA+BF3⋅OEt2→[Fluoroiminium⋅BF4−]+HFThe tetrafluoroborate salt is stable under inert atmospheres but hydrolyzes rapidly in air to form fluorinated acetamides .

-

Applications :

Reactions with Allylic Alcohols: Claisen Rearrangement

HFP-DA reacts with allylic alcohols to form α-fluoro-α-trifluoromethyl-γ,δ-unsaturated amides via a Claisen rearrangement (Table 1) .

Stereochemical Outcomes:

| Substrate | Product Diastereomers | Yield (%) | Reference |

|---|---|---|---|

| (E)-Allylic alcohol | 2 (1:1 ratio) | 70–85 | |

| (Z)-Allylic alcohol | 1 | 80–90 |

Mechanism :

Halofluorination of Alkenes

HFP-DA mediates selective halofluorination with N-haloimides (e.g., N-bromosuccinimide), offering access to vicinal fluoro-haloalkanes .

Example Reaction:

CH2=CH2+HFP-DA+NBS→CH2F-CH2Br

Deoxofluorination and Hydroxyl Activation

HFP-DA acts as a deoxofluorinating agent for aldehydes and alcohols, replacing hydroxyl groups with fluorine .

Example:

R-OH+HFP-DA→R-F+CF3CONEt2

Reactivity with Carboxylic Acids

HFP-DA converts carboxylic acids to acyl fluorides, facilitating peptide coupling or further fluorination .

Reaction Pathway:

R-COOH+HFP-DA→R-COF+CF3CONEt2

Environmental and Stability Considerations

Propiedades

Número CAS |

218595-21-2 |

|---|---|

Fórmula molecular |

C7H11F6N |

Peso molecular |

223.16 g/mol |

Nombre IUPAC |

N-ethylethanamine;1,1,2,3,3,3-hexafluoroprop-1-ene |

InChI |

InChI=1S/C4H11N.C3F6/c1-3-5-4-2;4-1(2(5)6)3(7,8)9/h5H,3-4H2,1-2H3; |

Clave InChI |

OBDFQUSHNJZDSN-UHFFFAOYSA-N |

SMILES canónico |

CCNCC.C(=C(F)F)(C(F)(F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.